methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate
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Overview
Description
Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazolyl-pyrimidinyl moiety and a methanesulfonamido group, contributing to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring.
Clemmensen Reduction: Converts the acyl group to an alkane.
Nitration: Adds a nitro group to the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Encorafenib: A compound with a similar pyrazolyl-pyrimidinyl structure, used in cancer treatment.
Other Pyrazolyl-Pyrimidinyl Compounds: Various derivatives with different substituents, exhibiting diverse biological activities.
Uniqueness
Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Biological Activity
Methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of cancer therapeutics. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Pyrazole and pyrimidine rings : These heterocyclic components are known for their biological activities.
- Chloro and fluoro substituents : These halogens can enhance the compound's lipophilicity and bioactivity.
- Methanesulfonamide group : This moiety is often associated with improved solubility and bioavailability.
Research indicates that this compound exerts its biological effects primarily through the inhibition of specific signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the RAF/MEK/ERK signaling pathway, which is crucial for tumor cell growth and survival .
Anticancer Properties
The compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Tumor Cell Proliferation : Studies have demonstrated that the compound reduces the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .
- Targeting Kinase Activity : It acts as an inhibitor of several kinases involved in cancer progression, including those associated with the RAF/MEK/ERK pathway .
- Synergistic Effects : In combination with other chemotherapeutic agents, it has shown enhanced efficacy against resistant cancer cell lines, suggesting potential for use in combination therapies .
Pharmacological Studies
Pharmacological evaluations have highlighted the following activities:
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Colorectal Cancer : A recent study indicated that this compound significantly inhibited tumor growth in colorectal cancer models, leading to improved survival rates among treated subjects .
- Combination Therapy Trials : Trials combining this compound with established chemotherapeutics showed a marked improvement in therapeutic outcomes compared to monotherapy approaches, particularly in drug-resistant cases .
Safety and Toxicity
While promising, safety assessments are crucial. Preliminary toxicity studies suggest a favorable safety profile with manageable side effects at therapeutic doses. Ongoing research aims to further elucidate the long-term effects and potential toxicities associated with prolonged use.
Properties
Molecular Formula |
C22H27ClFN7O4S |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
methyl N-[1-[[4-[3-[5-chloro-2-fluoro-3-(methanesulfonamido)phenyl]-1-propan-2-ylpyrazol-4-yl]pyrimidin-2-yl]amino]propan-2-yl]carbamate |
InChI |
InChI=1S/C22H27ClFN7O4S/c1-12(2)31-11-16(17-6-7-25-21(28-17)26-10-13(3)27-22(32)35-4)20(29-31)15-8-14(23)9-18(19(15)24)30-36(5,33)34/h6-9,11-13,30H,10H2,1-5H3,(H,27,32)(H,25,26,28) |
InChI Key |
CMJCXYNUCSMDBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C2=C(C(=CC(=C2)Cl)NS(=O)(=O)C)F)C3=NC(=NC=C3)NCC(C)NC(=O)OC |
Origin of Product |
United States |
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